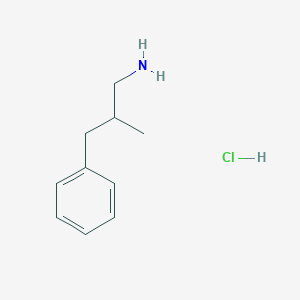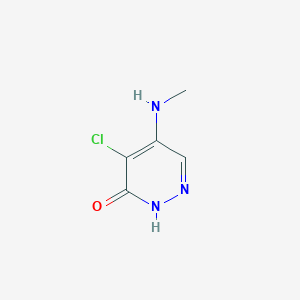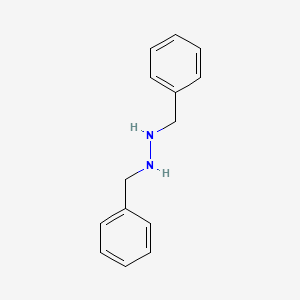
2-Methyl-3-phenylpropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-phenylpropan-1-amine hydrochloride is an organic compound that belongs to the class of phenylpropylamines. It is a derivative of phenylethylamine and is known for its structural similarity to amphetamines. This compound is often used in scientific research due to its interesting pharmacological properties.
作用機序
Target of Action
It is known that similar compounds, such as 3-phenylpropylamine, interact with enzymes like trypsin-1 and trypsin-2 .
Mode of Action
It is structurally similar to phenylpropanolamine, a sympathomimetic agent used as a decongestant and appetite suppressant . This suggests that 2-Methyl-3-phenylpropan-1-amine hydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Based on its structural similarity to phenylpropanolamine, it might affect pathways related to appetite suppression and decongestion .
Result of Action
It is known that similar compounds can cause changes at the cellular level, potentially affecting processes like appetite suppression and decongestion .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenylpropan-1-amine hydrochloride typically involves the reductive amination of 2-Methyl-3-phenylpropanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or oxime. This method is preferred due to its efficiency and scalability.
化学反応の分析
Types of Reactions
2-Methyl-3-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: 2-Methyl-3-phenylpropanal or 2-Methyl-3-phenylpropanone.
Reduction: 2-Methyl-3-phenylpropan-1-ol.
Substitution: Various substituted amines depending on the reagents used.
科学的研究の応用
2-Methyl-3-phenylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is conducted on its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
類似化合物との比較
2-Methyl-3-phenylpropan-1-amine hydrochloride is structurally similar to other phenylpropylamines such as amphetamine and methamphetamine. it differs in its pharmacological profile and potency. Unlike amphetamine, which is a potent central nervous system stimulant, this compound has a milder stimulant effect and is primarily used in research settings.
Similar Compounds
Amphetamine: A potent central nervous system stimulant used in the treatment of ADHD and narcolepsy.
Methamphetamine: A highly addictive stimulant with a high potential for abuse.
Phenylethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant in humans.
特性
IUPAC Name |
2-methyl-3-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-9(8-11)7-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWYPBITBYEQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2685771.png)
![N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B2685772.png)


![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(propan-2-yl)acetamide](/img/structure/B2685775.png)
![6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE](/img/structure/B2685776.png)
![3-Amino-4-(p-tolyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2685777.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/new.no-structure.jpg)
![2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2685779.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2685780.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2685788.png)
![4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester](/img/structure/B2685791.png)
